

An In-depth Technical Guide to 2-Ethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Ethylmorpholine hydrochloride*

Cat. No.: B2457970

[Get Quote](#)

This guide provides a comprehensive overview of **2-Ethylmorpholine hydrochloride**, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details on its properties, synthesis, applications, and safety protocols.

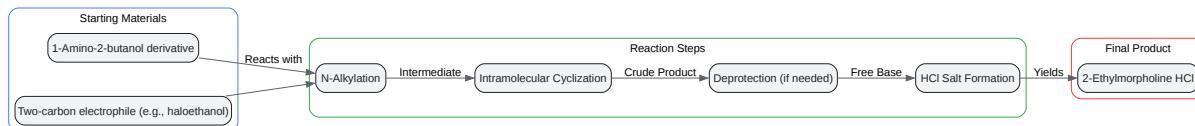
Introduction and Chemical Identity

2-Ethylmorpholine is a substituted morpholine, which is a heterocyclic compound featuring both amine and ether functional groups.^[1] The presence of the ethyl group at the second position of the morpholine ring imparts specific stereochemical and reactive properties. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for various applications in both laboratory and industrial settings. While structurally related to the widely used N-ethylmorpholine, the position of the ethyl group significantly influences its chemical behavior and potential applications.^[2]

Physicochemical Properties

The fundamental properties of 2-Ethylmorpholine and its hydrochloride salt are crucial for its handling, application, and analysis. While specific experimental data for the hydrochloride salt is sparse, the properties of the free base, 2-Ethylmorpholine, provide a strong foundation for understanding its behavior.

Property	Value	Source(s)
Chemical Formula	C6H13NO	[3]
Molecular Weight	115.17 g/mol	[3]
CAS Number	52769-10-5 (for 2-Ethylmorpholine)	[3]
Appearance	Solid	[4]
IUPAC Name	2-ethylmorpholine	[3]
SMILES	CCC1CNCCO1	[3]
InChI Key	RGNFMQJLAOONTP-UHFFFAOYSA-N	[3]


Note: The properties listed above primarily pertain to the free base, 2-Ethylmorpholine. The hydrochloride salt would be expected to have a higher molecular weight and different solubility characteristics, particularly enhanced solubility in water.

Synthesis and Reaction Mechanisms

The synthesis of substituted morpholines can be achieved through various organic chemistry routes. A common strategy involves the cyclization of appropriately substituted amino alcohols. [5] For 2-Ethylmorpholine, a plausible synthetic pathway could involve the reaction of a suitably protected 1-amino-2-butanol derivative with a two-carbon electrophile that can subsequently cyclize to form the morpholine ring.

While a specific, detailed industrial synthesis for **2-Ethylmorpholine hydrochloride** is not readily available in the public domain, a general approach for the synthesis of 2-substituted morpholines can be inferred from established chemical principles. One such conceptual pathway is the cyclization of an N-substituted diethanolamine derivative.

Below is a conceptual workflow for the synthesis of a 2-substituted morpholine, which can be adapted for 2-Ethylmorpholine.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **2-Ethylmorpholine hydrochloride**.

Potential Applications in Research and Development

Substituted morpholines are valuable scaffolds in medicinal chemistry and organic synthesis.^[5] While specific applications of **2-Ethylmorpholine hydrochloride** are not as widely documented as its isomer, N-ethylmorpholine, its structure suggests potential utility in several areas:

- **Building Block in Organic Synthesis:** As a chiral secondary amine, it can serve as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates.^[1]
- **Catalysis:** Chiral amines and their derivatives are often explored as catalysts or ligands in asymmetric synthesis.
- **Pharmaceutical Research:** The morpholine ring is a common feature in many biologically active compounds, including antibiotics and anticancer agents.^[5] The ethyl group at the 2-position could be explored to modulate the pharmacological properties of new drug candidates. For instance, the structurally related compound Ethylmorphine hydrochloride is used for its analgesic and antitussive properties.^{[6][7]}

Detailed Experimental Protocol: A General Method for Hydrochloride Salt Formation

The conversion of a free amine to its hydrochloride salt is a standard and crucial step in many synthetic procedures, enhancing stability and aqueous solubility.

Objective: To convert 2-Ethylmorpholine free base to **2-Ethylmorpholine hydrochloride**.

Materials:

- 2-Ethylmorpholine (1 equivalent)
- Anhydrous diethyl ether or other suitable anhydrous, non-protic solvent.
- Hydrochloric acid solution in a compatible solvent (e.g., 2M HCl in diethyl ether) or anhydrous HCl gas.
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel or gas inlet tube
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Filtration apparatus (e.g., Büchner funnel)
- Drying apparatus (e.g., vacuum desiccator)

Procedure:

- **Dissolution:** Dissolve the 2-Ethylmorpholine free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask under an inert atmosphere. The use of anhydrous solvent is critical to prevent the introduction of water, which can affect the crystallization process.
- **Acidification:** While stirring the solution, slowly add a solution of hydrochloric acid in diethyl ether (1 equivalent) dropwise using a dropping funnel. Alternatively, bubble anhydrous HCl

gas through the solution. This step should be performed in a well-ventilated fume hood.

- Precipitation: As the HCl is added, the **2-Ethylmorpholine hydrochloride** salt will precipitate out of the solution as a solid. The reaction is typically exothermic.
- Completion and Isolation: Continue stirring for a short period after the addition is complete to ensure full conversion. Collect the precipitated solid by vacuum filtration.
- Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
- Drying: Dry the resulting white or off-white solid under vacuum to remove residual solvent.

Causality and Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful salt formation. The identity and purity of the final product should be confirmed by analytical methods such as NMR spectroscopy, melting point analysis, and elemental analysis.

Analytical Characterization

The structural confirmation and purity assessment of **2-Ethylmorpholine hydrochloride** are essential. Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR will confirm the molecular structure, including the presence and position of the ethyl group and the overall morpholine ring structure.
- Mass Spectrometry (MS): Provides the molecular weight of the cation, confirming the molecular formula.
- Infrared (IR) Spectroscopy: Will show characteristic peaks for the amine salt (N-H stretching) and the C-O-C ether linkage.
- High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the synthesized compound.^[8]

Safety and Handling

Based on data for the free base and related morpholine compounds, 2-Ethylmorpholine and its salts should be handled with care.

- Hazards: 2-Ethylmorpholine is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[\[3\]](#) It is harmful if swallowed.[\[9\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[\[10\]](#)
- Handling: Use in a well-ventilated area or under a chemical fume hood.[\[10\]](#) Avoid breathing dust, fumes, gas, mist, vapors, or spray.[\[10\]](#)
- Storage: Store in a well-ventilated place. Keep the container tightly closed.[\[10\]](#)

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[\[9\]](#)[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethylmorpholine | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-ethylmorpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Ethylmorphine Hydrochloride? [synapse.patsnap.com]
- 7. What is Ethylmorphine Hydrochloride used for? [synapse.patsnap.com]
- 8. Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material using established analytical techniques for dope control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Ethylmorpholine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2457970#2-ethylmorpholine-hydrochloride-chemical-properties\]](https://www.benchchem.com/product/b2457970#2-ethylmorpholine-hydrochloride-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com